1-(6-Chloro-pyridin-3-YL)-ethylamine
Description
Significance of Pyridyl Amine Structural Motifs in Chemical Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and basicity. nih.gov When combined with a chiral amine functionality, the resulting pyridyl amine motif becomes a powerful tool in drug design and asymmetric catalysis. These structural motifs are key components in a variety of therapeutic agents, including antimicrobial, antiviral, and anticancer drugs. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets. mdpi.com This dual functionality makes pyridyl amines valuable for creating libraries of compounds with diverse biological activities.
Overview of Methodologies for Chiral Amine Preparation
The synthesis of chiral amines is a well-established yet continually evolving area of organic chemistry, driven by the high demand for enantiomerically pure intermediates in the pharmaceutical industry. researchgate.netthieme-connect.com A variety of methodologies have been developed to achieve high levels of stereocontrol in the formation of chiral amine centers.
Key strategies for the preparation of chiral amines include:
Asymmetric Reductive Amination: This is one of the most direct and widely used methods, involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine. researchgate.netresearchgate.net
Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, often based on iridium or rhodium, to hydrogenate prochiral imines with high enantioselectivity. nih.gov
Enzymatic Catalysis: Biocatalysis, using enzymes such as imine reductases (IREDs) and transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.net
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. researchgate.net
These methods provide chemists with a robust toolkit for accessing a wide range of chiral amines with high optical purity. thieme-connect.com
Focus on 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Versatile Chiral Building Block
This compound is a prime example of a chiral pyridyl ethylamine (B1201723) that serves as a valuable building block in organic synthesis. synblock.comnih.gov Its structure incorporates a 6-chloropyridine ring, which provides a site for further functionalization, and a chiral ethylamine moiety, which can be used to introduce stereochemistry into a target molecule.
The synthesis of this compound can be achieved through various methods, including the asymmetric reduction of the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone. This transformation can be accomplished using the catalytic asymmetric hydrogenation techniques mentioned previously. The presence of the chlorine atom on the pyridine ring offers a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
The utility of this compound as a chiral building block is demonstrated in its use in the synthesis of more complex molecules, such as certain neonicotinoid insecticides. nih.govgoogle.com In these syntheses, the chiral amine is reacted with other synthons to construct the final molecular framework, with the stereochemistry of the ethylamine group being transferred to the final product.
Below are data tables detailing the physicochemical properties of this compound.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanamine |
Table 2: Computed Properties of this compound
| Property | Value |
|---|---|
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 156.045426 g/mol |
| Monoisotopic Mass | 156.045426 g/mol |
| Topological Polar Surface Area | 38.9 Ų |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132219-51-3 | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 6 Chloro Pyridin 3 Yl Ethylamine and Its Enantiomers
Strategic Retrosynthetic Analysis of the 1-(6-Chloro-pyridin-3-YL)-ethylamine Scaffold
A retrosynthetic approach to this compound involves disconnecting the molecule at key bonds to identify simpler, commercially available starting materials. amazonaws.com For this amine, a primary disconnection is made at the carbon-nitrogen bond of the ethylamine (B1201723) group. This leads back to a ketone or an imine precursor and an amine source.
Initial Reactants and Precursor Design (e.g., 6-Chloropyridine)
The most direct precursors for synthesizing this compound are 6-chloro-3-acetylpyridine or the corresponding imine. These precursors can be derived from simpler 6-chloropyridine derivatives. For instance, 6-chloropyridine-3-carbaldehyde can be reacted with an ethylamine source to form an intermediate imine, which is then reduced to the target amine. This positions 6-chloropyridine derivatives as crucial starting materials in the synthetic planning process.
Consideration of Commercial Availability for Synthetic Planning
The feasibility of a synthetic route is heavily dependent on the commercial availability and cost of the starting materials. Key precursors such as 6-chloronicotinic acid, 2-chloro-5-(chloromethyl)pyridine, and 6-chloro-3-acetylpyridine are generally available from various chemical suppliers. koeichem.comgoogle.com The accessibility of these compounds simplifies the initial steps of the synthesis, allowing researchers to focus on the more complex stereoselective transformations.
Asymmetric Synthesis Approaches for Enantioselective Access
The production of enantiomerically pure this compound is often crucial for its application in pharmaceuticals and agrochemicals. Asymmetric synthesis, particularly through catalytic methods, provides an efficient route to these chiral amines. researchgate.net
Catalytic Asymmetric Hydrogenation of Prochiral Imines and N-Heteroarenes as Key Steps
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral imines or N-heteroarenes. researchgate.netresearchgate.net This method offers high atom economy and can lead to high enantiomeric excesses (ee). nih.gov The hydrogenation of the C=N double bond of an imine derived from 6-chloro-3-acetylpyridine and a suitable amine source is a key strategy. researchgate.net
The success of asymmetric hydrogenation hinges on the choice of the chiral catalyst and its associated ligand system. Transition metal complexes of rhodium, ruthenium, and iridium are commonly employed. nih.govnih.gov
Rhodium-BINAP: Rhodium complexes with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been extensively studied for asymmetric hydrogenations. nih.gov The chiral backbone of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. youtube.com
Iridium Complexes: Iridium complexes, particularly those with phosphine-oxazoline (PHOX) or phosphine-amine ligands, have emerged as highly effective catalysts for the asymmetric hydrogenation of imines. nih.govacs.orgchinesechemsoc.org These catalysts are often stable and can achieve high enantioselectivities under mild reaction conditions. nih.govresearchgate.net For instance, iridium catalysts containing spiro phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of various imines. chinesechemsoc.org
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rhodium-BINAP | Enamides | High | nih.gov |
| Iridium-PHOX | Imines | Up to 96% | nih.gov |
| Iridium-Spiro PAP | Dialkyl Imines | High | chinesechemsoc.org |
| Palladium-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |
| Ruthenium-TsDPEN | Aromatic Ketones | High | acs.org |
This table presents a selection of catalyst systems and their reported performance in asymmetric hydrogenation reactions of relevant substrate types.
The outcome of an asymmetric hydrogenation is significantly influenced by various reaction parameters. Careful optimization of these conditions is necessary to maximize both the chemical yield and the enantiomeric excess of the desired product.
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. nih.gov
Hydrogen Pressure: The pressure of hydrogen gas can affect the rate of reaction and, in some cases, the enantioselectivity. dicp.ac.cn
Solvent: The choice of solvent can impact catalyst solubility, stability, and the stereochemical outcome of the reaction. Solvents like methanol (B129727) or trifluoroethanol have been found to be effective for certain iridium and palladium-catalyzed hydrogenations. dicp.ac.cnacs.org
Additives: The presence of additives, such as acids or bases, can be crucial. For example, the addition of an acid can be necessary to generate the active catalytic species in some ruthenium-catalyzed hydrogenations. acs.orggoogle.com
| Parameter | General Effect on Enantioselectivity | Reference |
| Temperature | Lower temperature often increases ee | nih.gov |
| Hydrogen Pressure | Can influence reaction rate and sometimes ee | dicp.ac.cn |
| Solvent | Affects catalyst performance and stereochemical outcome | dicp.ac.cnacs.org |
| Additives | Can be crucial for catalyst activation and selectivity | acs.orggoogle.com |
This table summarizes the general influence of key reaction conditions on the enantiomeric excess in asymmetric hydrogenation.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination has emerged as a powerful and direct method for the synthesis of chiral amines from prochiral ketones. This approach circumvents the need for pre-formed chiral substrates and often offers high atom economy.
A notable advancement in this area is the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. researchgate.netnih.gov Research has demonstrated the efficacy of a ruthenium-based catalyst system for this transformation. researchgate.netnih.gov
| Catalyst System Component | Role |
| Ru(OAc)₂{(S)-binap} | Chiral catalyst responsible for inducing enantioselectivity during the reduction step. |
| Ammonium (B1175870) trifluoroacetate | Serves as the nitrogen source for the formation of the amine. |
| Hydrogen gas (0.8 MPa) | The reductant used to convert the intermediate imine to the final amine. |
This catalytic system has been shown to produce a variety of chiral primary amines with excellent enantioselectivity, ranging from 94.6% to over 99.9% enantiomeric excess (ee). researchgate.netnih.gov While the specific application to 6-chloro-3-acetylpyridine to yield 1-(6-chloro-pyridin-3-yl)ethylamine is a logical extension, detailed findings for this particular substrate remain a subject of ongoing research.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product. While a versatile and predictable method, its application for the synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine is not extensively documented in publicly available literature, representing an area for potential investigation.
Substrate-Directed Asymmetric Induction
In substrate-directed asymmetric induction, a chiral center already present in the substrate molecule dictates the stereochemistry of a newly formed stereocenter. This approach relies on the inherent chirality of the starting material to control the synthetic outcome. The application of this strategy to the synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine would necessitate a starting material derived from the chiral pool that already contains a stereocenter. This method is particularly useful in the synthesis of complex molecules like natural products. nih.govresearchgate.net
Chiral Resolution Techniques for Enantiomeric Purification
Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds, especially at an industrial scale. This technique involves the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Formation and Crystallization-Based Resolution
The most common method for chiral resolution is the formation of diastereomeric salts. researchgate.net This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and thus exhibit different physical properties, most importantly, solubility. This difference in solubility allows for their separation by fractional crystallization.
The choice of the chiral resolving agent is paramount for a successful resolution. The ideal agent should form a well-crystalline salt with one of the enantiomers of the racemic mixture, leading to a significant difference in the solubilities of the two diastereomeric salts. For the resolution of basic compounds like 1-(6-chloro-pyridin-3-yl)ethylamine, chiral acids are employed.
Commonly used chiral resolving agents for amines include:
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)
Mandelic acid
Camphorsulfonic acid
The selection process is often empirical, requiring the screening of various resolving agents to identify the most effective one for a particular racemic mixture.
Once a suitable resolving agent is identified, the crystallization process must be meticulously optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that are fine-tuned include:
| Crystallization Parameter | Influence on Resolution |
| Solvent System | The choice of solvent or solvent mixture significantly impacts the solubility of the diastereomeric salts. A solvent system is sought where one salt is sparingly soluble and the other is highly soluble. |
| Temperature | Temperature gradients can be used to control the rate of crystallization and improve the purity of the crystals. |
| Concentration | The concentration of the diastereomeric salts in the solution affects the supersaturation level, which is a driving force for crystallization. |
| Stirring/Agitation | Controlled agitation can influence crystal size and prevent the inclusion of impurities. |
The optimization process often involves a systematic study of these parameters to achieve an efficient and scalable resolution. After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.
Advanced Chromatographic Enantioseparation Methods
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in the production of optically active compounds. wikipedia.org For this compound, advanced chromatographic techniques are indispensable for both analytical-scale purity assessment and preparative-scale separation.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for the separation of enantiomers. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.govkhanacademy.org The development of a wide variety of commercially available CSPs has made this a popular choice for resolving chiral compounds like this compound. nih.gov
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds, including amines. mdpi.comnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common CSPs that have demonstrated success in resolving various chiral molecules. nih.gov The mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695), can be optimized to fine-tune the separation. nih.gov
The process of resolving enantiomers by chiral HPLC can be applied at both analytical and semi-preparative scales. researchgate.net Analytical HPLC is used to determine the enantiomeric purity of a sample, while semi-preparative HPLC allows for the isolation of the individual enantiomers in larger quantities. researchgate.net
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
For volatile compounds, chiral Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful tool for enantiomeric purity assessment. This method involves the use of a chiral capillary column that separates the enantiomers in the gas phase. The mass spectrometer then provides detection and quantification of the separated enantiomers.
A common approach involves the derivatization of the amino group of this compound to enhance its volatility and improve chromatographic separation. The resulting derivatives can then be analyzed on a chiral GC column. This technique is particularly useful for determining the enantiomeric excess (ee) of a sample with high accuracy. cat-online.com GC-MS can detect even small percentages of the undesired enantiomer, making it a valuable quality control tool. cat-online.com
Sustainable Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. rasayanjournal.co.innih.gov This involves the use of safer solvents, renewable resources, and catalytic processes that are both efficient and recyclable. rasayanjournal.co.innih.gov
Implementation of Green Solvents and Reaction Media
Traditional organic syntheses often rely on volatile and hazardous solvents. rasayanjournal.co.in Green chemistry encourages the use of more environmentally benign alternatives. researchgate.net For the synthesis of pyridine (B92270) derivatives, including this compound, research has explored the use of green solvents such as water, ethanol, and ionic liquids. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis in combination with green solvents has been shown to offer advantages like shorter reaction times and higher yields. nih.gov Solvent-free reaction conditions, where the reactants are ground together, represent another eco-friendly approach. researchgate.net
Development of Heterogeneous and Recyclable Catalytic Systems
Catalysis plays a pivotal role in many synthetic routes. The development of heterogeneous catalysts is a key area of green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org For the synthesis of amines, including pyridyl ethylamines, supported metal catalysts are often employed. For example, a practical synthesis of (6-chloro-3-pyridyl)methylamine has been achieved through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. researchgate.net Similarly, platinum on carbon (Pt/C) has been used as a catalyst for the reduction of imines to form pyridylmethylamines. google.com The goal is to develop robust catalysts that maintain high activity and selectivity over multiple reaction cycles.
Exploration of Alternative Synthetic Routes to Pyridyl Ethylamine Derivatives
The core structure of pyridyl ethylamine is a valuable synthon in medicinal and agricultural chemistry. Consequently, the exploration of diverse and efficient synthetic routes to access a variety of derivatives is an active area of research.
One common approach involves the functionalization of the pyridine ring. For instance, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at specific positions on the pyridine ring. nih.gov Another strategy is the direct amination of chloropyridines. The reaction of 4-chloro-1-pyridiniopyridinium salts with aryl amines has been shown to be a viable method for the synthesis of 4-pyridyl(aryl)amines. rsc.org
Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing substituted pyridines. nih.gov These methods often lead to the rapid construction of molecular diversity. The development of novel synthetic routes to chiral pyridine derivatives is also of significant interest, often starting from chiral precursors derived from natural products like α-pinene. researchgate.net
De Novo Pyridine Ring Construction Methodologies (e.g., Kröhnke Pyridine Synthesis)
The de novo synthesis of substituted pyridines offers a powerful strategy for accessing complex pyridine derivatives from simpler, acyclic starting materials. One of the most notable methods in this category is the Kröhnke pyridine synthesis. wikipedia.orgnih.govdrugfuture.com This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, most commonly ammonium acetate, to yield highly functionalized pyridines. wikipedia.orgnih.gov
The general mechanism of the Kröhnke synthesis begins with a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by cyclization and dehydration, driven by the in-situ formation of an enamine from the nitrogen source, ultimately leading to the aromatic pyridine ring. wikipedia.org The versatility of the Kröhnke synthesis allows for the introduction of a wide variety of substituents onto the pyridine ring, making it a valuable tool in synthetic organic chemistry. wikipedia.orgresearchgate.net
While the Kröhnke pyridine synthesis is a well-established method for pyridine formation, specific examples detailing the direct synthesis of this compound through this route are not extensively documented in publicly available literature. wikipedia.orgnih.govresearchgate.netresearchgate.netrsc.org A hypothetical approach would involve the careful selection of acyclic precursors that would introduce the chloro-substituent at the correct position and a precursor to the ethylamine group on the final pyridine ring. The challenge lies in the availability and stability of the required starting materials to construct this specific substitution pattern.
Functionalization of Pre-existing Pyridine Scaffolds
A more direct and widely reported approach for the synthesis of this compound involves the chemical modification of a pre-formed pyridine ring. These methods typically start with a commercially available or readily synthesized substituted pyridine and introduce the ethylamine side chain in one or more steps.
One common strategy is the reductive amination of a suitable carbonyl precursor. This involves the reaction of 6-chloro-pyridine-3-carbaldehyde with ethylamine to form an intermediate imine, which is then reduced to the desired amine. Hydrogenation over a palladium on carbon (Pd/C) catalyst is a frequently employed reduction method.
Another significant route is the hydrogenation of a nitrile . The reduction of 3-cyano-6-chloropyridine in the presence of ethylamine and a rhodium on alumina (B75360) (Rh/Al) catalyst provides a scalable, one-pot method for the synthesis. This process is favored in industrial applications due to its high atom economy.
A third approach utilizes the sodium borohydride-mediated reduction of an imine . In this method, an imine is pre-formed from a suitable pyridine-containing ketone or aldehyde and ethylamine, and then reduced with sodium borohydride (B1222165) (NaBH₄). nih.govrsc.org This method offers mild reaction conditions and is often carried out at ambient temperatures.
Recent advancements have also explored enzymatic asymmetric synthesis . The use of ω-transaminase enzymes can achieve the enantioselective synthesis of this compound from a ketone precursor, offering high enantiomeric excess for a specific isomer.
The following table summarizes key research findings for the functionalization of pre-existing pyridine scaffolds to produce this compound.
| Synthetic Method | Starting Material | Reagents & Conditions | Yield | Observations |
| Reductive Amination | 6-Chloro-pyridine-3-carbaldehyde | Ethylamine, Pd/C catalyst, Hydrogen, 50–60°C | - | - |
| Hydrogenation of Nitrile | 3-Cyano-6-chloropyridine | Ethylamine, Rh/Al catalyst, Hydrogen (3–4 bar), 70–80°C | 78–82% | High atom economy, suitable for industrial scale. |
| Sodium Borohydride Reduction | Imine of 6-chloro-3-acetylpyridine and ethylamine | NaBH₄, Toluene, 21–22°C | 70–75% | Proceeds via an imine intermediate; offers controlled reaction. |
| Enzymatic Asymmetric Synthesis | 6-Chloro-pyridine-3-yl ketone precursor | ω-transaminase, Ethylamine, pH 7.5–8.5, 30°C | >90% ee (for R-isomer) | Provides high enantioselectivity under mild conditions. |
Chemical Transformations and Mechanistic Investigations of 1 6 Chloro Pyridin 3 Yl Ethylamine
Structural Features Dictating Reactivity and Functional Group Interconversions
The reactivity of 1-(6-chloro-pyridin-3-yl)-ethylamine is primarily dictated by two key structural components: the electron-deficient pyridine (B92270) ring substituted with a chlorine atom, and the nucleophilic primary amine on the ethyl side chain. The interplay between these features allows for selective chemical modifications at different points in the molecule.
Reactivity Profile of the 6-Chloro-pyridine Moiety
The pyridine ring, being a heteroaromatic system, exhibits unique reactivity. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene (B151609) but activates specific positions, particularly those ortho and para to the nitrogen, for nucleophilic attack. The chlorine atom at the C6 position is a key functional handle for such transformations.
The C6 position of the 6-chloropyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is analogous to that observed in other chloro-substituted nitrogen heterocycles like chloropyrimidines. mdpi.comzenodo.org The electron-withdrawing effect of the ring nitrogen facilitates the displacement of the chloride ion by various nucleophiles.
Reactions with strong nucleophiles such as amines and alkoxides can proceed to replace the chlorine atom. For instance, treatment with primary or secondary amines can lead to the formation of the corresponding 6-amino-substituted pyridine derivatives. mdpi.com Similarly, alkoxides can displace the chloride to form 6-alkoxy-pyridines. The facility of these displacements is a common feature for halogens positioned adjacent to a heterocyclic nitrogen atom. zenodo.org
| Nucleophile | Example Reagent | Product Type |
|---|---|---|
| Amine | R-NH₂ (e.g., 2,3-dimethylaniline) mdpi.com | 6-(Alkylamino/Arylamino)-pyridine derivative |
| Alkoxide | R-O⁻ (e.g., Ethoxide) mdpi.com | 6-Alkoxy-pyridine derivative |
| Thiol | R-S⁻ (e.g., Thiophenol) researchgate.net | 6-(Alkylthio/Arylthio)-pyridine derivative |
| Azide | N₃⁻ (e.g., Sodium Azide) researchgate.net | 6-Azido-pyridine derivative |
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, functionalization can be achieved under specific conditions, often requiring harsh reagents. However, radical-mediated C-H functionalization presents a more versatile pathway for modifying the pyridine nucleus. nih.gov
Visible light-induced photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heteroaromatics, including pyridine derivatives. mdpi.com This methodology allows for the introduction of various functional groups onto the ring without pre-functionalization. For example, radical trifluoromethylation can be accomplished using a suitable CF₃ radical precursor and a photocatalyst. mdpi.com The plausible mechanism involves the generation of a trifluoromethyl radical, which then adds to the electron-deficient pyridine ring to form a radical intermediate. Subsequent oxidation and deprotonation yield the functionalized product. mdpi.com Similar radical-mediated approaches can be used to introduce alkoxy and formyl groups. nih.govmdpi.com
| Reaction Type | Radical Source Example | Catalysis | Resulting Functional Group |
|---|---|---|---|
| Trifluoromethylation mdpi.com | Sodium triflinate | Photoredox catalyst (e.g., 4,4′-dimethoxybenzophenone) | -CF₃ |
| Alkoxylation nih.gov | Primary Alcohols + t-BuOOH | TiCl₃ | -OR |
| Formylation mdpi.com | Tetramethylethylenediamine (TMEDA) | Photoredox catalyst (e.g., Rose Bengal) | -CHO |
| Alkoxycarbonylation mdpi.com | Carbazates | Photoredox catalyst (e.g., Rose Bengal) | -COOR |
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. nih.gov The N-O moiety can act as an electron donor, which can affect substitution patterns. arkat-usa.org
The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. arkat-usa.orggoogle.com Other oxidizing systems, such as hydrogen peroxide in acetic acid or in the presence of a metal catalyst like methyltrioxorhenium (MTO), are also widely used. arkat-usa.org The formation of the N-oxide is a foundational reaction in pyridine chemistry, often employed to modify the ring's reactivity before performing other transformations. nih.govarkat-usa.org
| Oxidizing Agent | Abbreviation | Typical Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid google.com | m-CPBA | Dichloromethane, 20-25 °C |
| Hydrogen Peroxide / Acetic Acid arkat-usa.org | H₂O₂/AcOH | Heating |
| Hydrogen Peroxide / Methyltrioxorhenium arkat-usa.org | H₂O₂/MTO | Catalytic MTO |
| Dimethyldioxirane arkat-usa.org | DMDO | Acetone |
Transformations Involving the Chiral Ethylamine (B1201723) Side Chain
The ethylamine side chain provides a second major site for chemical modification. The primary amine is a potent nucleophile and a base, allowing for a range of reactions at the nitrogen atom.
The lone pair of electrons on the nitrogen atom of the ethylamine group makes it nucleophilic, enabling it to react with various electrophiles in alkylation and acylation reactions.
N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent to form secondary or tertiary amines. For example, reacting this compound with an alkyl halide (R-X) in the presence of a base would yield the corresponding N-alkylated product. This is a fundamental transformation for building more complex molecular structures. google.comgoogle.com
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O), to form an amide. thieme-connect.de These reactions are often catalyzed by a non-nucleophilic base like triethylamine (B128534) or a superior acyl-transfer catalyst such as 4-(dimethylamino)pyridine (DMAP). thieme-connect.de Protection of the amine group as an amide or a carbamate (B1207046) (e.g., using di-tert-butyl dicarbonate (B1257347), (Boc)₂O) is a common strategy in multi-step syntheses. mdpi.com
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| N-Alkylation google.comgoogle.com | Alkyl Halide (e.g., CH₃I) | Secondary Amine |
| N-Acylation thieme-connect.de | Acyl Chloride (e.g., Acetyl chloride) | Amide |
| N-Acylation thieme-connect.de | Acid Anhydride (e.g., Acetic anhydride) | Amide |
| N-Carbamoylation mdpi.com | Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-protected Amine (Carbamate) |
Reductive Alkylation for Secondary and Tertiary Amine Derivatives
Reductive alkylation is a versatile method for synthesizing secondary and tertiary amines from primary amines like this compound. This process typically involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. youtube.comlibretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgmdpi.com The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired secondary or tertiary amine. For instance, the reaction of a secondary amine with an acid chloride, followed by reduction with lithium aluminum hydride (LiAlH₄), is another effective route to tertiary amines. youtube.com
A typical reductive amination process can be summarized in the following steps:
Imine/Enamine Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine or enamine intermediate. youtube.comlibretexts.org
Reduction: The intermediate is then reduced to the corresponding amine. Sodium cyanoborohydride is often preferred as it is less reactive towards the carbonyl group and selectively reduces the iminium ion. libretexts.org
The table below illustrates potential reactants for the reductive alkylation of this compound to yield various secondary and tertiary amine derivatives.
| Carbonyl Compound | Product Type | Potential Product Name |
| Formaldehyde | Secondary Amine | N-methyl-1-(6-chloro-pyridin-3-yl)-ethylamine |
| Acetaldehyde | Secondary Amine | N-ethyl-1-(6-chloro-pyridin-3-yl)-ethylamine |
| Acetone | Secondary Amine | N-isopropyl-1-(6-chloro-pyridin-3-yl)-ethylamine |
| Benzaldehyde | Secondary Amine | N-benzyl-1-(6-chloro-pyridin-3-yl)-ethylamine |
This table is illustrative and specific reaction outcomes would depend on optimized experimental conditions.
Mechanistic Elucidation of Key Reactions Involving this compound
Understanding the reaction pathways and identifying intermediate species is fundamental to optimizing reaction conditions and maximizing the yield of desired products. For reactions involving pyridyl systems, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom play a significant role. researchgate.netrsc.org
In nucleophilic aromatic substitution reactions, the reaction of this compound would likely proceed through a zwitterionic intermediate. primescholars.com The stability of this intermediate and the subsequent steps are influenced by the solvent, temperature, and presence of catalysts. primescholars.com
Three-component benzannulation reactions can lead to the formation of complex aniline (B41778) derivatives. nih.gov The proposed mechanism for such a reaction involves the initial formation of an enamine from an amine and a ketone. This enamine then undergoes a nucleophilic addition to a 1,3-diketone, followed by intramolecular addition and subsequent dehydration steps to form the final aniline product. nih.gov
Kinetic studies provide quantitative insights into reaction mechanisms, including the identification of rate-determining steps. For nucleophilic aromatic substitution reactions, the formation of the initial complex between the nucleophile and the aromatic substrate is often a key step. The rate of reaction can be influenced by the concentration of the reactants and the polarity of the solvent. primescholars.com In some cases, these reactions can be base-catalyzed. primescholars.com
For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.orgharvard.edu
Cross-Coupling Reactions and Pyridine Annulations for Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound scaffold.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is known for its high functional group tolerance and has been successfully applied to dichloro-heteroaromatics. researchgate.net The general catalytic cycle involves oxidative addition, transmetallation, and reductive elimination. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has seen significant development, with various generations of catalyst systems allowing for a broad substrate scope under milder conditions. wikipedia.orgrug.nl The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org
The table below summarizes key features of these two important cross-coupling reactions.
| Reaction | Bond Formed | Key Reactants | Catalyst System |
| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Aryl/Vinyl Halide or Triflate | Palladium complex and a base |
| Buchwald-Hartwig Amination | C-N | Amine, Aryl Halide | Palladium complex, phosphine (B1218219) ligand, and a base |
Direct C–H functionalization of pyridines represents an atom-economical approach to introduce new functional groups. researchgate.netrsc.org However, the selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature. researchgate.netrsc.org Transition metal-catalyzed reactions have been developed to achieve regioselective C-H arylation of pyridines. nih.govresearchgate.net
Annulation reactions, such as the Bohlmann-Rahtz heteroannulation, provide a pathway to construct highly functionalized pyridine rings and related fused heterocyclic systems like pyrido[2,3-d]pyrimidines in a single step from enamino esters and alkynones. researchgate.net These reactions can be catalyzed by Lewis acids. researchgate.net Similarly, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines and propargyl amines can be used to access complex indolizine (B1195054) structures. researchgate.net
Advanced Spectroscopic and Chromatographic Methods for Research Characterization of 1 6 Chloro Pyridin 3 Yl Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(6-chloro-pyridin-3-yl)-ethylamine. It provides detailed information about the carbon-hydrogen framework and the stereochemical nature of the chiral center.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), on high-field spectrometers (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution docbrown.info.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons on the pyridine (B92270) ring, the methine (CH) and methyl (CH₃) protons of the ethylamine (B1201723) side chain, and the amine (NH₂) protons. The methine proton would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a doublet. The chemical shifts and coupling constants (J-values) of the pyridine ring protons are characteristic of their substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the ethylamine side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic ring current. For instance, the carbon atom bonded to the chlorine (C-6) would be significantly affected.
A summary of predicted NMR data is presented below.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| Assignment | Chemical Shift (δ) / ppm |
| H-2 (Pyridine) | ~8.4 |
| H-4 (Pyridine) | ~7.6 |
| H-5 (Pyridine) | ~7.3 |
| CH (Ethylamine) | ~4.2 |
| NH₂ (Amine) | ~1.8 (broad s) |
| CH₃ (Ethylamine) | ~1.4 |
Note: These are predicted values based on standard chemical shift increments and data from similar structures. Actual experimental values may vary.
Utilizing Chiral Shift Reagents or Derivatizing Agents for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, determining its enantiomeric purity (or enantiomeric excess, ee) is crucial. NMR spectroscopy can be adapted for this purpose through two main indirect strategies.
Chiral Shift Reagents (CSRs): These are chiral lanthanide complexes (e.g., Eu(hfc)₃, europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) that can reversibly bind to the amine. This interaction forms transient diastereomeric complexes that have different magnetic environments, leading to the separation of signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. The relative integration of these separated signals allows for the quantification of the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): This involves reacting the racemic amine with a single enantiomer of a chiral reagent to form a mixture of covalent diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. A commonly used CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its variants. The resulting diastereomeric amides can be readily analyzed by ¹H or ¹⁹F NMR, and the integration of the distinct signals (e.g., for the methoxy (B1213986) or trifluoromethyl groups) provides a precise measure of the original enantiomeric composition.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₇H₉ClN₂, the expected monoisotopic mass is 156.0454 Da nih.gov. Therefore, the ESI-MS spectrum would show a prominent ion at an m/z (mass-to-charge ratio) of approximately 157.05.
A key feature in the mass spectrum of this compound is the isotopic pattern characteristic of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 rsc.org. Consequently, the molecular ion peak will appear as a pair of signals: one for the [M+H]⁺ ion containing ³⁵Cl and another, two mass units higher ([M+2+H]⁺), for the ion containing ³⁷Cl, with an intensity ratio of roughly 3:1.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, an HRMS measurement of the [M+H]⁺ ion would confirm the molecular formula C₇H₁₀ClN₂⁺ (calculated exact mass: 157.0532), distinguishing it from any other combination of atoms that might have the same nominal mass.
Fragmentation Studies: While ESI is a soft technique, fragmentation can be induced (e.g., via collision-induced dissociation, CID) to study the structure. The fragmentation of amines is well-characterized and typically involves alpha-cleavage (cleavage of the bond adjacent to the C-N bond) google.com.
| Predicted Mass Spectrometry Data | |
| Technique | m/z (ion) |
| ESI-MS | 157.05 |
| 159.05 | |
| ESI-MS/MS (CID) | 142.03 |
| 122.01 |
Note: The fragmentation pathway involves the cleavage of the molecule into smaller, charged fragments. The most stable fragments will produce the most intense peaks.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for both the purification of this compound after synthesis and the determination of its chemical and enantiomeric purity.
Purity Determination: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the chemical purity. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Separation (Chiral Chromatography): To separate the (R)- and (S)-enantiomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amines bldpharm.com. The choice of mobile phase, typically a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. A small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and reduce tailing by minimizing unwanted interactions with the silica support.
| Common Chromatographic Methods | |
| Technique | Stationary Phase |
| RP-HPLC | C18 Silica |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) |
| Column Chromatography | Silica Gel |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. mdpi.com For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is essential for separating and quantifying these individual forms. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research Findings:
The enantioselective separation of chiral amines, a class of compounds to which this compound belongs, is well-established using polysaccharide-based CSPs. mdpi.comjiangnan.edu.cn Columns based on cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective. researchgate.net The choice of mobile phase is critical for achieving baseline separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as ethanol (B145695) or isopropanol is used. The mobile phase composition is meticulously optimized to balance resolution and analysis time. nih.gov For pyridinyl-containing amines, reversed-phase conditions can also be applied, often using aqueous buffers with organic modifiers like acetonitrile. nih.govsielc.com
The general approach involves:
Column Selection: A column packed with a suitable chiral stationary phase is chosen. Cellulose and amylose-based CSPs are common choices for their broad applicability. jiangnan.edu.cnresearchgate.net
Mobile Phase Optimization: A series of experiments is conducted with varying ratios of solvents (e.g., hexane/ethanol) to find the optimal conditions for separating the two enantiomers. nih.gov
Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum for the pyridine ring system, often around 260 nm. sielc.com
Successful separation allows researchers to determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute in fields like medicinal chemistry where one enantiomer is often more biologically active than the other.
Table 1: Typical Chiral HPLC Parameters for Amine Separation
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) | Provides chiral recognition and differential interaction with enantiomers. researchgate.net |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures | Elutes the compounds from the column; ratio is adjusted for optimal separation. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Detection | UV at ~260 nm | Monitors the eluting compounds based on the UV absorbance of the pyridine ring. sielc.com |
| Temperature | Ambient or controlled (e.g., 25 °C) | Affects interaction kinetics and can influence separation efficiency. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the GC column, leading to peak tailing. To overcome this, they are often converted into more volatile and thermally stable derivatives before analysis. nih.gov
Research Findings:
Derivatization is a key step in the GC-MS analysis of many amines. The process involves reacting the amine's -NH2 group with a derivatizing agent to form a less polar derivative. Common derivatization strategies include acylation or silylation. nih.gov
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or propionic anhydride react with the amine to form stable amide derivatives.
Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity of the molecule, improving its volatility and chromatographic peak shape.
Once derivatized, the sample is injected into the GC-MS system. The derivative of this compound is separated from other components in the mixture based on its boiling point and interaction with the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a "fingerprint" for identifying the compound.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines
| Derivatizing Agent | Abbreviation | Type of Derivative | Advantages |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Produces stable derivatives, reaction is often rapid. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A powerful silylating agent, widely used. |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Forms stable, volatile amides. |
| Propionic Anhydride | - | Propionyl | Creates propionyl amides, useful for specific applications. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. chemrxiv.org The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), revealing the characteristic vibrations of the molecule's functional groups. libretexts.org
Research Findings:
The IR spectrum of this compound would display a combination of absorption bands that confirm the presence of its key structural features. The interpretation relies on correlating observed peaks with known vibrational frequencies for specific bonds. chemrxiv.orglibretexts.org
Key expected vibrational bands include:
N-H Stretch: Primary amines show two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds in the -NH2 group.
C-H Stretch: Aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyridine ring appears at slightly higher wavenumbers, typically above 3000 cm⁻¹. libretexts.org
C=C and C=N Stretch: The pyridine ring exhibits characteristic in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
N-H Bend: The scissoring motion of the -NH2 group typically results in a broad absorption band around 1590-1650 cm⁻¹.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
By analyzing the presence and position of these bands, chemists can confirm the molecular structure and the successful synthesis of this compound. mdpi.com
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |
| Ethyl Group (-CH₂CH₃) | Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C and C=N Ring Stretch | 1400 - 1600 |
| Alkyl Amine | C-N Stretch | 1020 - 1250 |
| Chloro-Pyridine | C-Cl Stretch | 600 - 800 |
Computational and Theoretical Investigations of 1 6 Chloro Pyridin 3 Yl Ethylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 1-(6-chloro-pyridin-3-yl)-ethylamine, DFT calculations would provide significant insights into its geometry, stability, and chemical behavior. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. acs.org
Prediction of Molecular Geometry and Conformational Preferences
DFT-based geometry optimization is employed to determine the most stable three-dimensional arrangement of atoms in the molecule. This process calculates the potential energy surface of the molecule to find the minimum energy conformation.
Bond Lengths and Angles: The calculations would predict the precise lengths of all covalent bonds (e.g., C-C, C-N, C-Cl) and the angles between them. For instance, the pyridine (B92270) ring would exhibit slight distortions from a perfect hexagon due to the influence of the chloro and ethylamine (B1201723) substituents. clearsynth.com
Dihedral Angles and Conformers: A key aspect would be the determination of the preferred orientation of the ethylamine side chain relative to the pyridine ring. By rotating the C-C bond connecting the ethylamine group to the ring, a potential energy scan can identify the most stable conformers (rotational isomers) and the energy barriers between them.
Interactive Table: Predicted Molecular Geometry Parameters (Illustrative) This table is illustrative as specific published data for this compound is not available. The values are based on typical bond lengths and angles for similar structures.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C(pyridine) | Cl | ~1.74 Å | |
| Bond Length | C(pyridine) | C(ethyl) | ~1.51 Å | |
| Bond Length | C(ethyl) | N(amine) | ~1.47 Å | |
| Bond Angle | C | C(pyridine) | N | ~123° |
Elucidation of Reaction Mechanisms and Energy Profiles
DFT is instrumental in studying the pathways of chemical reactions involving this compound. This involves mapping the energy changes as reactants are converted into products.
Transition State Searching: To understand a reaction, such as a nucleophilic substitution at the chlorine-bearing carbon, chemists would use DFT to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the activation energy and, consequently, the reaction rate.
Reaction Energetics: Calculations would provide the enthalpy and Gibbs free energy changes for potential reactions, such as oxidation of the amine or substitution of the chlorine atom. This helps predict whether a reaction is thermodynamically favorable. For example, studying the protonation of the pyridine nitrogen versus the ethylamine nitrogen would reveal the most basic site in the molecule, a key aspect of its reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of the molecule over time, often in the presence of a solvent or other molecules. bldpharm.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic properties. arxiv.orgchemicalbook.com
MD simulations could be used to understand how this compound interacts with its environment, such as water molecules or a biological target like an enzyme. Key insights would include:
Solvation and Hydration Shells: Simulating the compound in a box of water molecules would show how water organizes around the molecule, forming hydrogen bonds with the nitrogen atoms.
Conformational Dynamics: Over the course of an MD simulation (typically nanoseconds to microseconds), the molecule would explore different conformations. This analysis can reveal the flexibility of the ethylamine side chain and the dominant shapes the molecule adopts in solution.
Binding Interactions: If the structure of a biological target is known, MD simulations can model the process of this compound binding to it. This can help identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound complex, which is crucial for drug design. nih.gov
Quantum Chemical Studies on Bonding, Aromaticity, and Stability
Further quantum chemical analyses provide deeper insights into the electronic nature of the molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals. For this compound, it would quantify the hyperconjugative interactions that contribute to its stability and reveal the nature of the bonding between the pyridine ring and its substituents.
Aromaticity Indices: While the pyridine ring is inherently aromatic, quantum chemical calculations can quantify this property using indices like the Nucleus-Independent Chemical Shift (NICS). These calculations would confirm the aromatic character and assess how the substituents modify the electron distribution within the ring.
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the surface of the molecule. This map uses a color scale to show electron-rich regions (typically red, indicating nucleophilic sites like the nitrogen atoms) and electron-poor regions (typically blue, indicating electrophilic sites). This provides a visual guide to the molecule's reactive sites.
Strategic Applications of 1 6 Chloro Pyridin 3 Yl Ethylamine As a Chiral Building Block
Role in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to efficiently generate collections of structurally diverse small molecules. broadinstitute.orgnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider chemical space to identify novel bioactive compounds. nih.gov The structural attributes of 1-(6-chloro-pyridin-3-yl)-ethylamine make it an excellent input for DOS programs, particularly those employing multicomponent reactions.
Facilitating the Construction of Diverse Bioactive Scaffolds
The core value of this compound in DOS lies in its ability to introduce multiple points of diversity into a final molecule from a single, compact starting material. The primary amine serves as a reactive handle for a wide array of chemical transformations, while the stereocenter ensures the generation of three-dimensional complexity. Furthermore, the 6-chloro-substituted pyridine (B92270) ring acts as a modifiable vector, allowing for late-stage functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality enables the creation of libraries where scaffold diversity and substituent diversity can be systematically explored.
| Feature of this compound | Contribution to Scaffold Diversity |
| Chiral Primary Amine | Enables stereoselective reactions and serves as a key component in multi-component reactions, forming the core of new scaffolds. |
| Pyridine Ring | Acts as a foundational heterocyclic core that can be embedded within larger, more complex ring systems. |
| 6-Chloro Substituent | Provides a reactive site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or substitution, allowing for the appendage of diverse chemical groups and the formation of new cyclic structures. |
Application in Multi-Component Reactions (e.g., Ugi Reactions, Ring-Closing Metathesis)
Multi-component reactions (MCRs) are a cornerstone of DOS because they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amide products. rsc.orgnih.gov
As a primary amine, this compound is an ideal component for the Ugi reaction. Its participation introduces the chloropyridyl moiety and a chiral center directly into the product scaffold. This strategy enables the generation of large libraries of complex, peptide-like molecules with significant three-dimensional structure. nih.govresearchgate.net The products of such a reaction would possess at least four points of diversity, stemming from each of the four starting components, making it a highly efficient method for creating libraries for high-throughput screening. beilstein-journals.org
While direct examples involving Ring-Closing Metathesis (RCM) are not prevalent, the amine functionality could be readily derivatized with an olefin-containing substituent. A subsequent reaction with another olefin-bearing molecule would position it for RCM to form novel nitrogen-containing heterocyclic scaffolds.
Precursor for the Development of Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a critical driver of innovation in asymmetric catalysis. nih.gov Chiral pyridine-derived ligands are of particular interest due to the ability of the pyridine nitrogen to coordinate effectively with a wide range of transition metals. acs.org this compound serves as an excellent precursor for such ligands, providing both a coordinating nitrogen atom and a nearby chiral center to create an effective asymmetric environment around a metal catalyst.
Design Principles for Pyridyl Amine-Based Chiral Ligands
The design of effective chiral ligands often relies on creating a well-defined and sterically constrained chiral pocket around the metal center. nih.gov For ligands derived from this compound, several design principles apply:
Bidentate Chelation: The primary amine can be functionalized, for example, by conversion to a secondary amine, amide, or by reaction with a phosphine-containing group. This allows the resulting molecule to act as a bidentate N,N or P,N ligand, where both the pyridine nitrogen and the side-chain heteroatom coordinate to the metal. This chelation creates a rigid, stereochemically defined environment. rsc.orgresearchgate.net
Electronic Tuning: The electronic properties of the ligand can be modified by targeting the chloro-substituent on the pyridine ring. Replacing the chlorine with electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the metal center, impacting its catalytic activity and selectivity.
Steric Hindrance: The ethyl group at the chiral center provides steric bulk that can influence the orientation of substrates approaching the catalytic center, thereby controlling the stereochemical outcome of the reaction.
| Ligand Design Element | Function | Potential Modification |
| Pyridine Nitrogen | Metal coordination site. | Substitution at the chloro-position to tune electronics. |
| Chiral Ethylamine (B1201723) Side Chain | Introduces asymmetry; second coordination site. | Derivatization of the amine to form P,N or N,N' ligands. |
| Stereocenter | Controls the 3D shape of the catalytic pocket. | Use of either the (R) or (S) enantiomer to access opposite product enantiomers. |
Applications in Enantioselective Metal-Catalyzed Reactions
Ligands based on chiral pyridyl amines are highly effective in a range of enantioselective transformations. A prominent application is in asymmetric transfer hydrogenation and asymmetric hydrogenation, which are powerful methods for the synthesis of chiral amines and alcohols. acs.orgdigitellinc.com Chiral half-sandwich iridium or rhodium catalysts bearing ligands analogous to those derivable from this compound have shown excellent activity and enantioselectivity in the reduction of ketones and imines. researchgate.net
Furthermore, chiral pyridine-containing ligands have been successfully employed in iridium-catalyzed C-H borylation and nickel-catalyzed reductive coupling reactions. acs.orgacs.org The modular nature of ligands derived from this compound would allow for systematic tuning to optimize selectivity in these and other important metal-catalyzed processes.
Intermediate in the Synthesis of Structurally Complex Heterocyclic Compounds
Beyond its use in MCRs and catalysis, this compound is a valuable intermediate for the synthesis of complex, fused heterocyclic systems. The combination of a reactive amine and a functionalized pyridine ring within one molecule allows for sequential or tandem reactions that build intricate molecular architectures. wiley.com
A key transformation that highlights this potential is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine derivative, an aldehyde, and an isocyanide. This reaction directly constructs the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged core structure found in many biologically active compounds. beilstein-journals.org By using this compound as the amine component, a chiral, functionalized side chain is installed at the 3-position of the resulting imidazo[1,2-a]pyridine ring system. This provides a rapid entry to complex and drug-like molecules. mdpi.com
The resulting fused heterocycle retains the chloro-substituent, which can be used for further elaboration, and the chiral amine, which can influence subsequent reactions or interact with biological targets. This strategy allows for the efficient construction of novel, three-dimensional heterocyclic compounds that would be challenging to synthesize through other methods.
| Reaction Type | Heterocyclic Core Synthesized | Role of this compound |
| Groebke–Blackburn–Bienaymé | Imidazo[1,2-a]pyridine | Serves as the aminopyridine component, introducing the chiral side chain. |
| Pictet-Spengler Reaction (analogous) | Tetrahydro-β-carboline (fused to pyridine) | The amine reacts with an aldehyde or ketone to initiate cyclization onto the pyridine ring. |
| Intramolecular Cyclization | Fused bicyclic pyridines | After derivatization of the amine, intramolecular reaction with the chloro-position can form new rings. |
Synthesis of Advanced Agrochemical Intermediates
The chiral scaffold of this compound is a crucial component in the synthesis of specialized agrochemical intermediates, particularly within the neonicotinoid class of insecticides. These insecticides act on the nicotinic acetylcholine (B1216132) receptors (nAChR) in insects. jocpr.com The stereochemistry of the chiral center in this compound is a determining factor in the biological activity of the final agrochemical product.
A notable example is the preparation of the asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine. nih.gov In the synthesis of this compound, the distinct enantiomers, (S) and (R), have been shown to exhibit different levels of insecticidal and neuroblocking activity. nih.govresearchgate.net
Research findings have demonstrated that the (S)-enantiomer of this insecticide is a more potent neuroblocking agent in the American cockroach central nerve cord compared to the (R)-enantiomer. nih.gov This highlights the significance of utilizing enantiomerically pure this compound as a starting material for creating more effective and selective agrochemicals. The differential activity of the enantiomers underscores the importance of chirality in the design of modern crop protection agents.
Table 1: Enantiomer Activity of a 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine
| Enantiomer | Neuroblocking Potency (American Cockroach) | Inhibition of [3H]imidacloprid Binding (Housefly Head) |
|---|---|---|
| (S)-isomer | 5.9 µM | 0.19 µM |
| (R)-isomer | 73 µM | 0.95 µM |
Data sourced from Bioscience, Biotechnology, and Biochemistry, 2003. nih.gov
The synthesis of such advanced intermediates often involves the reaction of the chiral amine with other heterocyclic moieties. For instance, the core structure of many neonicotinoids is formed by coupling the (6-chloro-pyridin-3-yl)methyl group to a nitroiminoimidazolidine, nitromethylene, or cyanoimine functional group. jocpr.comresearchgate.netnih.gov The precise stereochemistry of the ethylamine side chain influences the binding affinity of the final molecule to the insect's nAChR. nih.gov
Synthesis of Analogs for Research on Molecular Interactions
The structural framework of this compound also serves as a valuable template for the synthesis of novel analogs aimed at probing molecular interactions with biological targets. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships (SAR) and design molecules with tailored properties.
One area of investigation involves the synthesis of analogs for research into potential therapeutic applications. Derivatives of this compound have been explored for their potential to interact with serotonin (B10506) receptors, which are implicated in mood regulation. Modifications to the ethylamine portion of the molecule can alter its binding affinity and selectivity for different receptor subtypes.
For example, the introduction of a trifluoromethyl (-CF₃) group onto the ethylamine chain creates an analog with enhanced lipophilicity and metabolic stability. These properties are often desirable in the design of bioactive molecules, as they can lead to improved bioavailability and a longer duration of action. The synthesis of such fluorinated analogs provides valuable tools for studying how changes in molecular properties affect biological activity.
Another research avenue is the creation of analogs to understand the molecular interactions within different biological systems. For instance, pyridine-3-carboxamide (B1143946) analogs have been synthesized and studied for their potential to combat bacterial wilt in plants. nih.gov While not direct derivatives of this compound, these studies on related chloropyridine structures provide insights into how the chloropyridine moiety can be incorporated into molecules designed to interact with specific pathogenic targets. The strategic placement of substituents on the pyridine ring and modifications of the side chain are key to optimizing these interactions. nih.gov
Table 2: Examples of Synthesized Analogs and Their Research Focus
| Analog | Structural Modification | Research Focus |
|---|---|---|
| 1-(6-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethylamine | Trifluoromethyl group on the ethylamine chain | Enhanced lipophilicity and metabolic stability for bioactive molecule design. |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | Amide linkage to a thiazole (B1198619) ring | Investigation of antibacterial activity against Ralstonia solanacearum. nih.gov |
| Melatonin Analogs | Modifications to the ethylamine structure | Exploration of biological activity with potentially lower toxicity profiles. |
The synthesis of these diverse analogs, stemming from the core structure of this compound, is instrumental in advancing our understanding of molecular recognition and in the development of new molecules with specific biological functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-chloro-pyridin-3-YL)-ethylamine, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via reductive amination of 6-chloro-pyridine-3-carbaldehyde using ethylamine under hydrogenation conditions (e.g., Pd/C catalyst, 50–60°C) . Alternative routes include enzymatic approaches, such as ω-transaminase-catalyzed asymmetric synthesis from ketone precursors, which offers enantioselectivity but requires optimization of pH (7.5–8.5) and cofactor recycling . Yield improvements (>70%) are achievable by controlling stoichiometry, solvent polarity (e.g., THF vs. methanol), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the amine .
Q. How can researchers validate the structural identity and purity of this compound?
- Answer : Characterization should combine:
- NMR : NMR (DMSO-d6) for aromatic protons (δ 8.2–8.5 ppm), ethylamine chain (δ 2.7–3.1 ppm), and absence of aldehyde peaks.
- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 171.6) and isotopic chlorine pattern .
- Elemental Analysis : Confirm C, H, N, Cl ratios within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation .
- Waste Disposal : Neutralize acidic residues (e.g., with NaHCO3) before transferring to halogenated waste containers. Partner with certified waste management services for incineration .
- First Aid : For spills, adsorb with vermiculite; for inhalation, move to fresh air and monitor for bronchospasm .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Answer :
- Chiral Chromatography : Use Chiralpak® IA column (hexane/isopropanol with 0.1% diethylamine) to separate (R)- and (S)-enantiomers (retention time difference >2 mins) .
- Enzymatic Kinetic Resolution : Optimize ω-transaminase mutants (e.g., Arthrobacter sp. variants) to selectively convert one enantiomer to ketone, leaving the desired (R)-isomer (ee >90%) .
- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for SNAr reactions at the 6-chloro position. Calculate activation energies (ΔG‡) to compare leaving-group abilities (Cl vs. other halogens) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina to guide drug design .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Answer :
- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC:
| Solvent | 4°C (% Purity) | 40°C (% Purity) |
|---|---|---|
| DMSO | 98.5 | 92.1 |
| Ethanol | 99.2 | 95.4 |
| Water | 97.8 | 88.3 |
- Mechanistic Insight : Hydrolysis of the chloro group in aqueous media (pH <5 or >9) accelerates degradation. Use anhydrous solvents with desiccants (silica gel) for stability .
Q. What strategies resolve contradictions in reported bioactivity data for pyridinylethylamine derivatives?
- Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK293 vs. HeLa) and compound concentration (1–100 µM) .
- Error Source Identification : Replicate experiments with controlled purity (>98%) and stereochemistry. Use ANOVA to assess batch-to-batch variability .
Methodological Considerations
Q. How should researchers design dose-response experiments for toxicity profiling?
- Answer :
- In Vitro : Use 3D cell cultures (spheroids) exposed to 0.1–100 µM for 72 hrs. Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) .
- In Vivo : Administer 10–100 mg/kg (oral/IP) to rodent models. Collect plasma for LC-MS pharmacokinetics and histopathology for organ toxicity .
Q. What statistical approaches validate reproducibility in synthetic yield data?
- Answer :
- Triplicate Replicates : Perform syntheses in triplicate under identical conditions. Report mean ± SD and use Student’s t-test for batch comparisons.
- Control Charts : Monitor yield trends over 10 batches to identify systemic errors (e.g., catalyst deactivation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
